molecular formula C7H10N4 B15207857 1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole

1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole

Cat. No.: B15207857
M. Wt: 150.18 g/mol
InChI Key: UMMWIJRBNSRTSP-UHFFFAOYSA-N
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Description

1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.

Preparation Methods

The synthesis of 1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the imidazole ring, followed by the formation of the pyrazole ring through cyclization. The reaction conditions often include the use of catalysts such as nickel or erbium triflate, and the reactions are conducted under mild conditions to ensure the inclusion of various functional groups .

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like tert-butylhydroperoxide (TBHP), leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the imidazole and pyrazole rings. Common reagents include halides and other nucleophiles.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted imidazole and pyrazole derivatives.

Scientific Research Applications

1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access. The pathways involved can vary widely depending on the specific derivative and its target .

Comparison with Similar Compounds

1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole can be compared to other heterocyclic compounds such as:

The uniqueness of this compound lies in its combined imidazole and pyrazole rings, which provide a versatile platform for chemical modifications and the development of new derivatives with diverse applications.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-yl)-3-methylpyrazole

InChI

InChI=1S/C7H10N4/c1-6-2-5-11(10-6)7-8-3-4-9-7/h2,5H,3-4H2,1H3,(H,8,9)

InChI Key

UMMWIJRBNSRTSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NCCN2

Origin of Product

United States

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